Ethyl 2-(2-methyl-4-piperidyl)acetate
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Overview
Description
Ethyl 2-(2-methyl-4-piperidyl)acetate is a chemical compound with the molecular formula C10H19NO2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-4-piperidyl)acetate typically involves the reaction of 2-methyl-4-piperidone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-4-piperidyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(2-methyl-4-piperidyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methyl-4-piperidyl)acetate involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-4-piperidyl)acetate can be compared with other piperidine derivatives such as:
- Ethyl 2-(2-piperidyl)acetate
- Ethyl 2-(4-piperidyl)acetate
- Mthis compound
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-4-5-11-8(2)6-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
TUNOZOLGUBFDSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCNC(C1)C |
Origin of Product |
United States |
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